molecular formula C13H15FN2O B14899857 N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Cat. No.: B14899857
M. Wt: 234.27 g/mol
InChI Key: WSMYQBRIKDKYKU-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanopropyl group, an ethyl group, and a fluorobenzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-ethyl-2-cyanopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanopropyl)-N-methyl-4-fluorobenzamide
  • N-(2-cyanopropyl)-N-ethyl-4-chlorobenzamide
  • N-(2-cyanopropyl)-N-ethyl-4-bromobenzamide

Uniqueness

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets. Compared to its analogs with different halogen atoms (chlorine or bromine), the fluorine-containing compound often exhibits enhanced stability and selectivity in various applications.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

InChI

InChI=1S/C13H15FN2O/c1-3-16(9-10(2)8-15)13(17)11-4-6-12(14)7-5-11/h4-7,10H,3,9H2,1-2H3

InChI Key

WSMYQBRIKDKYKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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